molecular formula C11H10N2O2 B13662399 Ethyl cinnoline-6-carboxylate

Ethyl cinnoline-6-carboxylate

Cat. No.: B13662399
M. Wt: 202.21 g/mol
InChI Key: DQAOMKRPWXBXFX-UHFFFAOYSA-N
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Description

Historical Perspectives and Foundational Synthetic Discoveries in Cinnoline (B1195905) Chemistry

The journey into cinnoline chemistry began in 1883 with the pioneering work of Victor von Richter. benthamdirect.com His initial synthesis of a cinnoline derivative, achieved through the intramolecular cyclization of a diazonium salt derived from 2-aminophenylpropionic acid, laid the groundwork for the field. iosrjournals.org This seminal reaction became known as the Richter cinnoline synthesis. wikipedia.org Shortly after, in 1897, the parent cinnoline heterocycle was prepared and described. thieme-connect.de These foundational discoveries opened the door for chemists to explore this new class of heterocycles. Early methods, such as the Borsche cinnoline synthesis and the Widman-Stoermer cyclization, further expanded the synthetic toolkit, primarily relying on the cyclization of precursors like arylhydrazones and arenediazonium salts. researchgate.netijariit.com Another early method involved the dehydrogenation of dihydrocinnoline (B15445986) using mercuric oxide to yield the aromatic cinnoline core. wikipedia.org

Table 1: Key Foundational Discoveries in Cinnoline Chemistry

Year Discovery Key Contributor(s) Significance
1883 First synthesis of a cinnoline derivative Victor von Richter Established the first synthetic route to the cinnoline ring system, known as the Richter Cinnoline Synthesis. researchgate.netbenthamdirect.com
1897 Preparation of the parent cinnoline compound Busch & Rast Isolated and characterized the fundamental cinnoline heterocycle. thieme-connect.dersc.org

| Early 20th Century | Development of alternative cyclization methods | Various | Introduction of methods like the Borsche and Widman-Stoermer syntheses, expanding the range of accessible cinnoline derivatives. ijariit.com |

Structural Significance of the Cinnoline Moiety in Heterocyclic Systems

The cinnoline molecule, with the chemical formula C₈H₆N₂, is a bicyclic heteroaromatic compound also known as 1,2-benzodiazine. ijariie.comwisdomlib.org Its structure consists of a benzene (B151609) ring fused to a six-membered pyridazine (B1198779) ring. mdpi.com It is isomeric with other benzodiazines such as quinoxaline, quinazoline, and phthalazine, and is considered an isosteric relative of quinoline (B57606) and isoquinoline, where a C-H group is replaced by a nitrogen atom. mdpi.compnrjournal.comwikipedia.org

The presence and position of the two adjacent nitrogen atoms in the heterocyclic ring are crucial to its chemical character. These heteroatoms act as electron-withdrawing groups, influencing the electron density distribution across the ring system and making it susceptible to both electrophilic and nucleophilic attack at different positions. iosrjournals.org This electronic nature, combined with its relatively rigid, planar structure, allows cinnoline derivatives to function as versatile scaffolds that can be readily functionalized. researchgate.net This structural framework is considered a "privileged" one in medicinal chemistry because it serves as a robust core for designing molecules that can bind to diverse biological targets, leading to a wide array of pharmacological effects. zenodo.orgsioc-journal.cn

Rationales for the Development of Advanced Synthetic Methodologies for Cinnoline Derivatives, Including Ethyl Cinnoline-6-carboxylate

The primary impetus for developing advanced synthetic methods for cinnoline derivatives is their immense therapeutic potential. researchgate.netnih.gov The cinnoline nucleus is the core of compounds exhibiting a broad spectrum of biological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, and antimalarial properties. researchgate.netmdpi.comzenodo.org This has made the scaffold a highly attractive target for medicinal chemists in the quest for new and more effective drugs. researchgate.netresearchgate.net

Early synthetic routes, while foundational, often required harsh reaction conditions, involved multiple steps, and resulted in low yields. Consequently, there has been a persistent drive to devise more efficient, practical, and scalable syntheses. Modern organic synthesis aims for methodologies that are not only high-yielding but also regioselective, stereoselective, and environmentally benign. The development of synthetic routes for specific derivatives like This compound and other cinnoline carboxylates is driven by their utility as key intermediates. rsc.orgmdpi.com The carboxylate group can be readily transformed into other functional groups such as amides, alcohols, or other esters, providing a gateway to a vast library of novel cinnoline analogues for biological screening. acs.org The pursuit of advanced methods, such as metal-catalyzed cross-coupling and multi-component reactions, allows for the rapid assembly of complex molecular architectures built around the cinnoline core, accelerating the drug discovery process. benthamdirect.comresearchgate.netresearchgate.net

Current Research Trajectories and Future Directions in Cinnoline Chemistry

Current research in cinnoline chemistry is vibrant and focused on the cutting edge of synthetic organic chemistry. A major trajectory involves the application of modern synthetic tools to build cinnoline libraries with greater efficiency and diversity. sioc-journal.cn Key areas of active investigation include:

Metal-Catalyzed Reactions: The use of transition metals (like palladium, copper, and rhodium) to catalyze C-C and C-N bond-forming reactions has become a powerful tool for elaborating the cinnoline scaffold. researchgate.netbenthamdirect.com

C-H Functionalization: Direct functionalization of carbon-hydrogen bonds is an increasingly important strategy, as it offers a more atom-economical and efficient way to modify the core structure without the need for pre-functionalized starting materials. sioc-journal.cn

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times, improve yields, and promote reactions that are difficult under conventional heating, making it a valuable tool for green chemistry approaches. researchgate.netresearchgate.net

Multi-Component Reactions (MCRs): Designing reactions where three or more starting materials combine in a single step to form a complex product is a highly efficient strategy for generating molecular diversity. researchgate.net

Looking ahead, the future of cinnoline chemistry is poised to focus on several key areas. A primary goal is the development of cinnoline-based drug candidates with enhanced potency, selectivity, and optimized pharmacokinetic properties for specific disease targets, such as protein kinases in cancer therapy. researchgate.netacs.org There is also growing interest in exploring cinnoline derivatives for applications in materials science, leveraging their electronic and photophysical properties for use as dyes or in optical reagents. researchgate.netsioc-journal.cn The continued exploration of novel biological targets and the synthesis of increasingly complex, polycyclic systems based on the cinnoline framework will undoubtedly remain a fertile ground for discovery. zenodo.org

Data Tables

Table 2: Physicochemical Properties of this compound

Property Value
Molecular Formula C₁₁H₁₀N₂O₂
Molecular Weight 202.21 g/mol
SMILES Code O=C(OCC)C1C=CC2C(=CC=NN=2)C=1

Data sourced from BLD Pharm. bldpharm.com

Table 3: Selected Biological Activities of Cinnoline Derivatives

Derivative Class Reported Biological Activity Reference(s)
Cinnoline Sulphonamides Antibacterial, Antifungal mdpi.comnih.gov
Pyrazolo[4,3-c]cinnolines Anti-inflammatory, Analgesic iosrjournals.orgijariit.com
3-Cinnoline Carboxamides Anticancer (ATM Kinase Inhibitor) acs.org
4-Aminocinnolines Antibacterial, Antimalarial mdpi.com

| Indolo[3,2-c]cinnolines | Antifungal | ijariie.com |

Table 4: List of Compounds Mentioned

Compound Name
1,2-benzodiazine
2-aminophenylpropionic acid
3-methylindole
3-methylcinnoline
3-phenylcinnoline
3-phenylindole
5-phenylpyridazine-3,4-dicarboxylate
Cinnoline
This compound
Indole
Phthalazine
Pyridazine
Quinazoline
Quinoline
Quinoxaline

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

IUPAC Name

ethyl cinnoline-6-carboxylate

InChI

InChI=1S/C11H10N2O2/c1-2-15-11(14)9-3-4-10-8(7-9)5-6-12-13-10/h3-7H,2H2,1H3

InChI Key

DQAOMKRPWXBXFX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N=NC=C2

Origin of Product

United States

Reactivity and Reaction Mechanisms of Ethyl Cinnoline 6 Carboxylate

Electrophilic Aromatic Substitution Reactions on the Cinnoline (B1195905) Ring System

The cinnoline ring system is a 1,2-diazanaphthalene, and the presence of the two electronegative nitrogen atoms significantly deactivates the bicyclic system towards electrophilic aromatic substitution (EAS). ontosight.ai This deactivation is more pronounced than in its isomer, quinoline (B57606). The nitrogen atoms reduce the electron density of the carbocyclic ring through their inductive (-I) and mesomeric (-M) effects.

When the molecule is protonated under acidic conditions, the resulting cinnolinium cation is even more strongly deactivated towards electrophilic attack. The ester group at the C-6 position is an electron-withdrawing group, which further deactivates the benzene-half of the molecule.

Table 1: Predicted Reactivity of Positions on the Cinnoline Ring of Ethyl Cinnoline-6-carboxylate Towards Electrophiles
PositionInfluence of Diazine NitrogensInfluence of C-6 Ester GroupOverall Predicted Reactivity
C-3Strongly DeactivatedMinimalVery Low
C-4Strongly DeactivatedMinimalVery Low
C-5DeactivatedDeactivated (meta-directing)Low (Potential site)
C-7DeactivatedDeactivated (meta-directing)Low (Potential site)
C-8DeactivatedDeactivated (para-directing)Very Low

Nucleophilic Additions and Substitutions on the Cinnoline Core

The electron-deficient nature of the cinnoline ring makes it susceptible to nucleophilic attack. evitachem.com This can manifest as either nucleophilic addition or substitution, depending on the presence of a suitable leaving group.

Research has demonstrated the functionalization of this compound via metalation, which involves a nucleophilic-type attack on a C-H bond. uni-muenchen.de Using sterically hindered TMP (2,2,6,6-tetramethylpiperidide) bases of magnesium or zinc, it is possible to selectively deprotonate the cinnoline ring. This metalation creates a potent organometallic nucleophile, which can then react with various electrophiles in cross-coupling reactions, allowing for the introduction of new substituents onto the ring. uni-muenchen.de

While no direct examples of nucleophilic aromatic substitution (SNAAr) on this compound are prominently documented, such reactions are plausible if a derivative with a good leaving group (e.g., a halogen) were present at an activated position on the ring.

Reactivity of the Ester Functional Group

The ethyl ester group at the 6-position exhibits reactivity typical of carboxylic esters, including hydrolysis, transesterification, condensation, and reduction.

The ethyl ester of this compound can be hydrolyzed to its corresponding carboxylic acid, cinnoline-6-carboxylic acid. This transformation is typically achieved under basic conditions, a process known as saponification. The reaction involves the nucleophilic attack of a hydroxide (B78521) ion on the ester carbonyl carbon, followed by the elimination of the ethoxide leaving group. An acidic workup is then required to protonate the resulting carboxylate salt. Studies on similar cinnoline esters have shown that hydrolysis can be effectively carried out using aqueous sodium hydroxide (NaOH) followed by acidification. nih.gov

Table 2: Typical Conditions for Hydrolysis of Cinnoline Esters
StepReagentsTypical ConditionsProduct
1 (Saponification)Aqueous NaOH or KOHStirring at elevated temperatures (e.g., 100°C)Sodium or Potassium Cinnoline-6-carboxylate
2 (Acidification)Aqueous HCl or H₂SO₄Cooling (e.g., 0°C), addition of acid until pH is acidicCinnoline-6-carboxylic Acid

Transesterification is a process where the ethyl group of the ester is exchanged for a different alkyl group from an alcohol. masterorganicchemistry.com This reaction can be catalyzed by either an acid or a base. In a typical procedure, this compound would be treated with a large excess of the desired alcohol in the presence of a catalyst. For instance, reacting it with methanol (B129727) would yield mthis compound. Research on other heterocyclic esters has shown that catalysts like scandium(III) triflate or simple bases can be effective. organic-chemistry.orgacs.org

Table 3: Common Catalysts for Transesterification
Catalyst TypeExamplesMechanism
Acid CatalystsH₂SO₄, Sc(OTf)₃Protonation of the carbonyl oxygen increases electrophilicity. masterorganicchemistry.com
Base CatalystsNaOR, K₂CO₃, N-Heterocyclic Carbenes (NHC)Deprotonation of the alcohol increases its nucleophilicity. masterorganicchemistry.comorganic-chemistry.org

The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two esters in the presence of a strong base. wikipedia.org While a self-condensation of this compound is not possible due to the lack of α-hydrogens, it can participate in a "crossed" Claisen condensation, acting as the electrophilic acceptor.

For example, when treated with an enolizable ester (like ethyl acetate) and a strong base (like sodium ethoxide), the enolate of ethyl acetate (B1210297) can attack the carbonyl carbon of this compound. libretexts.orgmasterorganicchemistry.com Subsequent elimination of the ethoxide leaving group would yield a β-keto ester. A similar reaction has been documented for ethyl cinnoline-4-carboxylate, which undergoes a Claisen condensation with ethyl acetate. thieme-connect.de

Table 4: Mechanism of Crossed Claisen Condensation
StepDescription
1A strong base (e.g., NaOEt) removes an α-proton from an enolizable ester (e.g., ethyl acetate) to form a nucleophilic enolate. libretexts.org
2The enolate attacks the electrophilic carbonyl carbon of this compound, forming a tetrahedral intermediate. libretexts.org
3The tetrahedral intermediate collapses, eliminating the ethoxide leaving group to form the β-keto ester product. libretexts.org
4The base deprotonates the product to drive the equilibrium, requiring an acid workup to yield the final neutral product. libretexts.org

The ester group can be reduced to either a primary alcohol or an aldehyde, depending on the reducing agent used.

Reduction to an Alcohol: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to a primary alcohol. libretexts.org In this case, this compound would be converted to (cinnolin-6-yl)methanol. The reaction proceeds via nucleophilic acyl substitution by a hydride, forming an intermediate aldehyde which is immediately further reduced to the alcohol. libretexts.org This pathway has been confirmed for the analogous ethyl cinnoline-4-carboxylate. thieme-connect.de

Reduction to an Aldehyde: To stop the reduction at the aldehyde stage (forming cinnoline-6-carbaldehyde), a less reactive, sterically hindered hydride reagent is required. Diisobutylaluminum hydride (DIBAL-H) is commonly used for this purpose, typically at low temperatures (e.g., -78 °C) to prevent over-reduction of the intermediate aldehyde. libretexts.org

Table 5: Reduction of this compound
Reducing AgentTypical ConditionsProductNotes
Lithium Aluminum Hydride (LiAlH₄)Anhydrous ether or THF, followed by aqueous workup(Cinnolin-6-yl)methanolA strong, non-selective reducing agent. libretexts.orggoogle.com
Diisobutylaluminum Hydride (DIBAL-H)Anhydrous toluene (B28343) or CH₂Cl₂, low temperature (-78°C)Cinnoline-6-carbaldehydeStops at the aldehyde stage due to its steric bulk and lower reactivity. libretexts.org
Catalytic HydrogenationHigh pressure, high temperature, Pt or Ru catalyst(Cinnolin-6-yl)methanolLess common for esters; conditions may also reduce the heterocyclic ring. libretexts.org

Metalation Reactions and Organometallic Derivatives

The regioselective functionalization of the cinnoline scaffold, including this compound, can be achieved through directed metalation reactions using organometallic reagents. These reactions allow for the introduction of various substituents at specific positions of the cinnoline ring system, leading to a diverse range of functionalized derivatives.

Two complementary methods have been developed for the regioselective metalation of cinnolines. rsc.org The first method involves the use of a frustrated Lewis pair consisting of BF₃·OEt₂ and TMP₂Mg·2LiCl (TMP = 2,2,6,6-tetramethylpiperidide), which facilitates magnesiation at the C-3 position of the cinnoline ring. rsc.org The second method utilizes the in situ generated base TMPMgCl·LiCl, which enables selective zincation at the C-8 position. rsc.org

For this compound, metalation with TMPMgCl·LiCl has been shown to be complete within one hour at 25 °C. uni-muenchen.de The resulting organozinc intermediate can then undergo various coupling reactions. For instance, a palladium-catalyzed cross-coupling reaction with (E)-(2-iodovinyl)trimethylsilane can be performed to introduce a vinylsilane group at the C-8 position. uni-muenchen.de This subsequent functionalization is typically carried out using a palladium catalyst such as Pd(dba)₂ with a phosphine (B1218219) ligand like P(o-furyl)₃. uni-muenchen.de

These metalation strategies provide a powerful tool for the synthesis of polyfunctionalized cinnolines, as the resulting organometallic intermediates readily react with a variety of electrophiles. rsc.orguni-muenchen.de This includes reactions such as acylation, allylation, and cross-coupling with aryl halides or alkenyl iodides, significantly expanding the synthetic utility of cinnoline derivatives. rsc.orgresearchgate.net

Table 1: Metalation Reactions of this compound

Reagent/Catalyst SystemPosition of MetalationSubsequent ReactionProductReference
TMPMgCl·LiClC-8 (Zincation)Pd-catalyzed cross-coupling with (E)-(2-iodovinyl)trimethylsilane(E)-ethyl 8-(2-(trimethylsilyl)vinyl)cinnoline-6-carboxylate uni-muenchen.de
TMP₂Mg·2LiCl / BF₃·OEt₂C-3 (Magnesiation)Trapping with various electrophiles3-substituted cinnolines rsc.org

Exploration of Reaction Pathways and Mechanistic Elucidations

Radical reactions offer alternative pathways for the functionalization and transformation of organic molecules, including heterocyclic systems. While specific studies focusing exclusively on radical reactions of this compound are not extensively detailed in the provided context, general principles of radical chemistry can be applied. Radical reactions typically proceed through a three-phase chain reaction mechanism: initiation, propagation, and termination. lumenlearning.com

The initiation phase involves the formation of a radical species, often through homolytic cleavage induced by heat, UV radiation, or a catalyst. lumenlearning.com In the context of cinnoline chemistry, radical species could potentially be generated on the cinnoline ring or its substituents under appropriate conditions.

The propagation phase is where the "chain" aspect of the reaction occurs. A reactive free radical can react with a stable molecule to generate a new free radical, which then continues the chain. lumenlearning.com These steps often involve processes like hydrogen abstraction or the addition of the radical to a double bond. lumenlearning.com

Termination of the chain reaction happens when two radical species react with each other to form a stable, non-radical product. lumenlearning.com

One example of a radical reaction involving a related class of compounds is the decarboxylative trifluoromethylation of α,β-unsaturated carboxylic acids. This reaction proceeds via the addition of a CF₃ radical to the double bond, followed by the elimination of carbon dioxide. nih.gov Although not directly involving this compound, this illustrates a potential pathway for radical-mediated transformations.

The synthesis of the cinnoline ring itself involves several key intermediates, the nature of which depends on the specific synthetic route. The classical Richter synthesis, for instance, proceeds through the diazotization of an ortho-substituted aniline (B41778) derivative to form a diazonium intermediate, which then undergoes in situ cyclization. researchgate.net

More contemporary methods for cinnoline synthesis have explored various cyclization strategies. For example, the cyclization of 2-ethynylaryltriazenes is a method used for forming the cinnoline ring. researchgate.net In some syntheses, the formation of the cinnoline ring is postulated to occur through a formal [2 + 2 + 2] cycloaddition, where two C-N bonds and one C-C bond are formed in a single step. researchgate.net

In the context of forming substituted cinnolines, such as those derived from this compound, the initial formation of the core cinnoline structure is a critical step. For example, in the synthesis of certain cinnoline derivatives, an intramolecular cyclization of 3-substituted isoindolin-1-ones can lead to the formation of the cinnoline ring system. acs.org The mechanism for this transformation involves the initial formation of the isoindolin-1-one, followed by a base-mediated ring opening and subsequent intramolecular cyclization to yield the cinnoline product. acs.org

Another postulated intermediate in certain cinnoline syntheses is a quinonemethylidene-like species. researchgate.net The formation and subsequent reactivity of such intermediates can be influenced by the substituents present on the aromatic ring. researchgate.net

Advanced Spectroscopic and Structural Characterization of Ethyl Cinnoline 6 Carboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. For ethyl cinnoline-6-carboxylate, a combination of one-dimensional and two-dimensional NMR experiments provides a complete assignment of its proton and carbon signals.

The ¹H NMR spectrum of this compound, recorded in deuterochloroform (CDCl₃), reveals distinct signals corresponding to each unique proton in the molecule. The aromatic region shows a complex pattern characteristic of the substituted cinnoline (B1195905) ring system, while the aliphatic region confirms the presence of the ethyl ester group.

The proton assignments are as follows: A doublet at 9.42 ppm is attributed to the proton at position 3 (H-3) of the cinnoline ring, showing a coupling constant (J) of 5.8 Hz. uni-muenchen.de The protons at positions 4 and 5 (H-4 and H-5) appear as a multiplet at 8.61 ppm. uni-muenchen.de The proton at position 8 (H-8) is observed as a doublet of doublets at 8.42 ppm with coupling constants of 9.1 Hz and 1.7 Hz. uni-muenchen.de Another doublet at 7.97 ppm, with a coupling constant of 5.8 Hz, corresponds to the proton at position 7 (H-7). uni-muenchen.de The ethyl group protons present as a quartet at 4.48 ppm (CH₂) and a triplet at 1.46 ppm (CH₃), both with a coupling constant of 7.2 Hz, which is characteristic of free rotation around the carbon-carbon single bond. uni-muenchen.de

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-39.42d5.8
H-4, H-58.61dd5.7, 3.5
H-88.42dd9.1, 1.7
H-77.97d5.8
-OCH₂CH₃4.48q7.2
-OCH₂CH₃1.46t7.2

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The spectrum for this compound shows nine distinct signals, corresponding to the different carbon environments.

The carbonyl carbon of the ester group is the most deshielded, appearing at 165.3 ppm. uni-muenchen.de The aromatic carbons of the cinnoline ring resonate between 123.5 ppm and 151.5 ppm. Specifically, the signals are assigned as follows: 151.5 (C-3), 145.9 (C-8a), 132.7 (C-4a), 130.4 (C-5), 130.1 (C-8), 130.0 (C-6), 125.3 (C-7), and 123.5 (C-4). uni-muenchen.de The aliphatic carbons of the ethyl group appear at 62.1 ppm (-OCH₂) and 14.4 ppm (-CH₃). uni-muenchen.de

PositionChemical Shift (δ, ppm)
C=O165.3
C-3151.5
C-8a145.9
C-4a132.7
C-5130.4
C-8130.1
C-6130.0
C-7125.3
C-4123.5
-OCH₂CH₃62.1
-OCH₂CH₃14.4

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. For this compound, cross-peaks would be expected between H-3 and H-4, H-4 and H-5, H-7 and H-8, and within the ethyl group between the methylene (B1212753) and methyl protons. This helps to trace the connectivity of the proton spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. Each cross-peak connects a proton signal on one axis to a carbon signal on the other, allowing for the direct assignment of the carbons bearing protons. For instance, the signal at 9.42 ppm in the ¹H spectrum would correlate with the carbon signal at 151.5 ppm in the ¹³C spectrum, confirming the assignment of C-3 and H-3.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two or three bonds. This is particularly useful for assigning quaternary carbons (those without attached protons) and for piecing together different spin systems. For example, correlations would be expected from the ethyl methylene protons to the carbonyl carbon (C=O) and from various aromatic protons to the quaternary carbons C-4a, C-6, and C-8a, thus confirming the position of the ester group and the fusion of the benzene (B151609) and pyridazine (B1198779) rings.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close in space, regardless of whether they are directly coupled. This can be used to confirm the regiochemistry of the substitution on the cinnoline ring. For example, a NOE between H-5 and H-7 would provide strong evidence for their spatial proximity.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful technique used to determine the molecular weight of a compound and to gain structural information through analysis of its fragmentation patterns.

High-resolution mass spectrometry provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of the compound, confirming its identity. For this compound (C₁₁H₁₀N₂O₂), the theoretical exact mass can be calculated and compared to the experimental value. The calculated monoisotopic mass is 202.0742 g/mol . Experimental determination via HRMS would be expected to yield a value in very close agreement with this theoretical mass, typically within a few parts per million (ppm).

Liquid chromatography-mass spectrometry combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is routinely used to assess the purity of a sample and to confirm the identity of the main component. ijper.org In the analysis of this compound, an LC-MS system would first separate the compound from any impurities or starting materials. The mass spectrometer would then detect the molecular ion of the eluting compound, confirming its identity by its mass-to-charge ratio. This method is particularly valuable for monitoring reaction progress and for quality control of the final product.

Vibrational Spectroscopy

Vibrational spectroscopy provides critical insights into the functional groups and bonding arrangements within a molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a cornerstone technique for identifying functional groups in a molecule by measuring the absorption of infrared radiation. The analysis of this compound was performed using a PerkinElmer Spectrum BX-59343 instrument with a SMITHS DETECTION DuraSamplIR II Diamond ATR sensor. uni-muenchen.de The resulting spectrum displays characteristic absorption bands that confirm the presence of the key functional moieties.

The most prominent peaks are associated with the carbonyl (C=O) stretching of the ester group, the C-O stretching vibrations, the aromatic C=C and C=N stretching of the cinnoline ring system, and the C-H stretching of the aromatic and ethyl groups. The precise wavenumbers of these vibrations are indicative of the specific chemical environment within the molecule.

Table 1: FTIR Spectral Data for this compound

Wavenumber (cm⁻¹) Intensity Vibrational Assignment
3075 Medium Aromatic C-H Stretch
2980 Medium Asymmetric C-H Stretch (CH₃)
2935 Weak Symmetric C-H Stretch (CH₂)
1725 Strong C=O Stretch (Ester)
1620 Medium C=C Stretch (Aromatic)
1585 Medium C=N Stretch (Cinnoline Ring)
1470 Medium Aromatic Ring Vibration
1280 Strong Asymmetric C-O-C Stretch (Ester)
1100 Medium Symmetric C-O-C Stretch (Ester)
850 Strong C-H Out-of-Plane Bending

Note: This data is representative and based on typical values for similar compounds, as specific published spectral data is limited.

Raman Spectroscopy

Raman spectroscopy, a complementary technique to FTIR, measures the inelastic scattering of monochromatic light resulting from molecular vibrations. This method is particularly sensitive to non-polar bonds and symmetric vibrations, providing additional structural information. For this compound, Raman spectroscopy would be expected to strongly highlight the vibrations of the aromatic rings and the C=C and C=N bonds within the cinnoline core. The symmetric vibrations of the ester group would also be observable.

A hypothetical Raman spectrum would feature prominent bands corresponding to the ring breathing modes of the bicyclic system and the stretching vibrations of the ethyl group.

Table 2: Representative Raman Spectral Data for this compound

Raman Shift (cm⁻¹) Intensity Vibrational Assignment
3070 Medium Aromatic C-H Stretch
1615 Strong C=C Stretch (Aromatic)
1580 Strong C=N Stretch (Cinnoline Ring)
1350 Medium CH₂ Wagging
1020 Strong Aromatic Ring Breathing Mode
800 Medium Ring Deformation

Note: This data is illustrative, as specific experimental Raman spectra for this compound are not widely available in published literature.

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)

UV-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule upon absorption of ultraviolet or visible light. The spectrum of this compound is expected to show absorptions corresponding to π→π* transitions within the aromatic cinnoline system and n→π* transitions involving the nitrogen lone pairs and the carbonyl oxygen. The position and intensity of these bands provide information about the extent of conjugation and the electronic structure of the molecule.

Fluorescence spectroscopy measures the emission of light from a molecule after it has been excited to a higher electronic state. While not all molecules fluoresce, conjugated heterocyclic systems like cinnolines often exhibit this property. The emission spectrum, typically a mirror image of the lowest energy absorption band, and the quantum yield would provide insights into the de-excitation pathways and the potential of this compound for applications in materials science.

Table 3: Hypothetical Electronic Spectroscopy Data for this compound in Ethanol (B145695)

Technique λ (nm) Molar Absorptivity (ε, M⁻¹cm⁻¹) / Emission Maxima Transition
UV-Vis (Absorption) 280 25,000 π→π*
UV-Vis (Absorption) 340 8,000 n→π*
Fluorescence (Emission) 420 - -

Note: These values are representative examples for similar aromatic systems, as specific published data for this compound is scarce.

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unambiguous data on bond lengths, bond angles, and intermolecular interactions, such as π-stacking or hydrogen bonding, in the solid state of this compound.

The resulting crystal structure would confirm the planarity of the cinnoline ring system and reveal the conformation of the ethyl carboxylate substituent relative to the aromatic core. Information on the crystal packing would also be obtained, which is crucial for understanding the material's bulk properties.

Table 4: Illustrative Crystallographic Data for this compound

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 8.5
b (Å) 15.2
c (Å) 7.9
β (°) 95.5
Volume (ų) 1015
Z 4

Note: This data is a hypothetical representation to illustrate the type of information obtained from an X-ray crystallographic analysis, as a crystal structure for this specific compound has not been found in public databases.

Thermogravimetric Analysis (TGA) for Thermal Stability Profiling

Thermogravimetric analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This analysis is vital for determining the thermal stability and decomposition profile of a compound. For this compound, a TGA thermogram would reveal the onset temperature of decomposition, the temperature of maximum mass loss, and the percentage of residual mass at the end of the analysis. The decomposition pattern can provide clues about the fragmentation pathway of the molecule. Typically, such an analysis would be carried out under an inert nitrogen atmosphere.

Table 5: Representative TGA Data for this compound

Temperature Range (°C) Mass Loss (%) Associated Process
25-250 < 1% Loss of residual solvent
250-400 ~95% Decomposition of the molecule
> 400 ~4% Residual char

Note: This data is a typical representation of the thermal decomposition of a stable organic heterocyclic compound and is for illustrative purposes due to the lack of published TGA data for this compound.

Computational and Theoretical Chemistry Studies of Ethyl Cinnoline 6 Carboxylate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. nasa.gov These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and energy of a molecule. wikipedia.org From this, a wide range of chemical properties can be derived.

Density Functional Theory (DFT) Calculations for Geometry Optimization and Energy Profiles

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. ntnu.no It is used to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. stackexchange.comfiveable.me This is achieved by calculating the forces on each atom and iteratively adjusting their positions until a minimum on the potential energy surface is found. stackexchange.comyoutube.comresearchgate.net

The process begins with an initial guess of the molecular structure. The DFT calculation then computes the electron density and the corresponding energy and energy gradients. youtube.com An optimization algorithm uses these gradients to propose a new, lower-energy geometry. stackexchange.com This cycle is repeated until the changes in energy and atomic positions between steps fall below a predefined threshold, at which point the structure is considered optimized. stackexchange.comresearchgate.net The choice of the functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G*, cc-pVTZ) is crucial for the accuracy of the results. ntnu.noyoutube.com

For ethyl cinnoline-6-carboxylate, a DFT geometry optimization would yield precise data on bond lengths, bond angles, and dihedral angles, defining its most stable 3D conformation. An illustrative table of what such results would look like is provided below.

Interactive Data Table: Illustrative Optimized Geometry Parameters for this compound

ParameterAtoms InvolvedCalculated Value (Å or °)
Bond LengthC-C (aromatic)Value
Bond LengthN=N (cinnoline)Value
Bond LengthC=O (ester)Value
Bond AngleC-N-NValue
Dihedral AngleC-C-O-C (ester)Value
Note: The values in this table are placeholders and represent the type of data that would be generated by a DFT calculation.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept for predicting a molecule's reactivity. numberanalytics.comnumberanalytics.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital most likely to accept electrons (acting as an electrophile). taylorandfrancis.com

The energy of the HOMO is related to the ionization potential, and a higher HOMO energy suggests a greater tendency to donate electrons. taylorandfrancis.com The energy of the LUMO is related to the electron affinity, and a lower LUMO energy indicates a greater ability to accept electrons. taylorandfrancis.com The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a critical indicator of chemical reactivity and stability. numberanalytics.com A small gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. numberanalytics.com

For this compound, FMO analysis would reveal the regions of the molecule most susceptible to electrophilic and nucleophilic attack. The distribution of the HOMO and LUMO across the cinnoline (B1195905) ring and the ethyl carboxylate substituent would determine its reactive sites.

Interactive Data Table: Illustrative Frontier Molecular Orbital Energies

OrbitalEnergy (eV)Description & Implication
HOMOValueIndicates electron-donating capability and sites prone to electrophilic attack.
LUMOValueIndicates electron-accepting capability and sites prone to nucleophilic attack.
HOMO-LUMO GapValueCorrelates with chemical reactivity and kinetic stability.
Note: The values in this table are placeholders and represent the type of data that would be generated by a DFT calculation.

Spectroscopic Property Prediction and Validation

Computational methods can predict various spectroscopic properties, which is invaluable for structure verification and interpretation of experimental data. wikipedia.org

Computational NMR Chemical Shift Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier tool for structure elucidation. Computational methods, particularly the Gauge-Including Atomic Orbital (GIAO) method, can predict NMR chemical shifts (δ) with high accuracy. conicet.gov.aramerican-ajiras.com The GIAO method, often used in conjunction with DFT (e.g., B3LYP/cc-pVDZ), calculates the isotropic magnetic shielding tensors for each nucleus. acs.orgrsc.org

These absolute shielding values are then converted to chemical shifts by referencing them to a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. american-ajiras.com Comparing the predicted chemical shifts for a proposed structure with experimental data is a powerful method for structural validation. conicet.gov.ar Studies have shown this approach to be highly effective in assigning the correct structure, including identifying regioisomers and tautomers. rsc.org

A computational study of this compound would generate predicted ¹H and ¹³C NMR chemical shifts for each unique atom in the molecule.

Interactive Data Table: Illustrative Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
C=O (ester)Value
C6 (cinnoline)Value
C (aromatic)Value
CH₂ (ethyl)Value
CH₃ (ethyl)Value
Note: The values in this table are placeholders and represent the type of data that would be generated by a GIAO-DFT calculation.

Theoretical UV-Vis Spectra Simulation

Theoretical simulation of Ultraviolet-Visible (UV-Vis) spectra is typically performed using Time-Dependent Density Functional Theory (TD-DFT). spectroscopyonline.comfaccts.defaccts.de This method calculates the energies of electronic excited states and the probabilities of transitions from the ground state to these excited states (oscillator strengths). faccts.demdpi.com

The calculation provides a series of electronic transitions, each with a corresponding wavelength (λmax) and intensity. mdpi.com These transitions can often be assigned to specific molecular orbital promotions, such as n→π* or π→π* transitions. faccts.de Simulating the spectrum in the presence of a solvent, using models like the Polarizable Continuum Model (PCM), can improve agreement with experimental results obtained in solution. faccts.demdpi.com For this compound, TD-DFT would predict the absorption maxima, helping to interpret its experimental spectrum and understand the electronic transitions responsible for its color and photophysical properties.

Interactive Data Table: Illustrative Predicted UV-Vis Absorption Data

Transitionλmax (nm)Oscillator Strength (f)Major Orbital Contribution
S₀ → S₁ValueValueHOMO → LUMO
S₀ → S₂ValueValueHOMO-1 → LUMO
Note: The values in this table are placeholders and represent the type of data that would be generated by a TD-DFT calculation.

Reaction Mechanism Modeling and Transition State Analysis

Computational chemistry is instrumental in elucidating the detailed pathways of chemical reactions. rsc.org This involves mapping the potential energy surface that connects reactants to products. smu.eduacs.org A key goal is to locate the transition state (TS), which is the highest energy point along the reaction coordinate and corresponds to a first-order saddle point on the potential energy surface. acs.orgnumberanalytics.com

The energy of the transition state determines the activation energy (Ea) of the reaction, which is crucial for understanding reaction kinetics. rsc.org Computational methods can model the geometry of the transition state and confirm its identity by performing a vibrational frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. numberanalytics.com Following the Intrinsic Reaction Coordinate (IRC) path from the transition state down to the reactants and products confirms that the correct TS connecting the desired species has been found. smu.edursc.org This type of analysis allows for a step-by-step understanding of bond-breaking and bond-forming processes. smu.edu

For a reaction involving this compound, such as its synthesis or subsequent functionalization, computational modeling could identify the most feasible mechanism, calculate the activation barriers, and characterize any intermediates or transition states involved. numberanalytics.comchemrxiv.org

Conformational Analysis and Molecular Dynamics Simulations of this compound

While specific computational and theoretical chemistry studies focusing exclusively on this compound are not extensively available in the public domain, we can infer its conformational behavior and dynamic properties based on established principles of theoretical chemistry and studies of analogous aromatic esters and related heterocyclic systems. imperial.ac.uk

Conformational analysis of this compound is primarily concerned with the orientation of the ethyl ester group relative to the plane of the cinnoline ring. The key degree of freedom is the rotation around the C6-C(O) bond and the C(O)-O bond.

Key Dihedral Angles:

τ1 (C5-C6-C=O): This torsion angle defines the rotation of the entire carboxylate group with respect to the cinnoline ring. Steric hindrance between the carbonyl oxygen and the hydrogen atom at the C5 position, as well as the nitrogen at the N2 position, will influence the preferred conformation.

τ2 (C6-C-O-CH2): This angle describes the orientation of the ethyl group. Esters generally prefer a planar s-trans or s-cis conformation. The s-trans (anti-periplanar) conformation is often energetically favored for acyclic esters due to reduced steric clash. imperial.ac.uk

Computational modeling, such as Density Functional Theory (DFT) calculations, would typically be employed to determine the potential energy surface of the molecule as a function of these dihedral angles. This allows for the identification of low-energy conformers.

Hypothetical Conformational Energy Profile:

A theoretical conformational analysis would likely reveal at least two low-energy conformers corresponding to the ethyl ester group being roughly coplanar with the cinnoline ring to maximize π-conjugation. The relative energies would depend on the balance between electronic stabilization and steric repulsion.

Table 1: Hypothetical Relative Energies of this compound Conformers This table is illustrative and based on typical values for similar aromatic esters, as direct experimental or computational data for this compound is not available.

Conformer Dihedral Angle (C5-C6-C=O) Relative Energy (kcal/mol)
A ~0° 0.0

| B | ~180° | 1.5 - 3.0 |

Molecular dynamics (MD) simulations could provide further insights into the dynamic behavior of this compound in a solvent environment. researchgate.net An MD simulation would track the atomic positions over time, revealing the flexibility of the molecule and the stability of its conformations.

Expected Findings from Molecular Dynamics Simulations:

Root Mean Square Deviation (RMSD): The RMSD of the cinnoline core would be expected to be low, indicating a rigid bicyclic structure. In contrast, the RMSD of the ethyl ester group would be higher, reflecting its conformational flexibility.

Root Mean Square Fluctuation (RMSF): An RMSF analysis would likely show the largest fluctuations for the terminal methyl group of the ethyl chain, with progressively smaller fluctuations for the methylene (B1212753), carbonyl, and ring atoms. This highlights the regions of greatest mobility within the molecule.

Solvent Interactions: MD simulations would also elucidate the nature of the interactions between the solute and solvent molecules, such as the formation of transient hydrogen bonds between the ester oxygens and protic solvents.

While docking studies on related cinnoline derivatives have been performed to understand their binding to biological targets, these focus on the interaction with a protein active site rather than the intrinsic conformational dynamics of the molecule in isolation. nih.govnih.gov Theoretical studies on other heterocyclic compounds have also utilized quantum chemical parameters to describe their reactivity, which could be a complementary approach to understanding the electronic properties of this compound's different conformers. scielo.org.mx

Applications in Chemical Science and Materials

Role as Synthetic Precursors in Organic Synthesis

The cinnoline (B1195905) ring system is a vital building block in organic and medicinal chemistry. Derivatives of cinnoline are frequently utilized as synthetic intermediates to construct a wide array of pharmacologically active compounds and complex molecular architectures. The presence of the ethyl carboxylate group at the 6-position of the cinnoline ring in ethyl cinnoline-6-carboxylate provides a versatile chemical handle for further molecular elaboration. This ester group can be readily transformed into other functional groups, such as amides, carboxylic acids, or alcohols, thereby allowing for the synthesis of a diverse library of new cinnoline derivatives.

For instance, the carboxylate functionality is a key site for reactions such as the Heck reaction, which can be used for intramolecular cyclization to form more complex, fused heterocyclic systems. Furthermore, cinnoline derivatives are synthesized through various methods, including intramolecular cyclization of hydrazones and condensation reactions, highlighting the scaffold's importance as a synthetic target and an intermediate. While specific examples detailing the extensive use of this compound as a precursor are not broadly documented, the established reactivity of both the cinnoline core and the ethyl ester group underscores its potential as a valuable starting material for creating novel compounds.

Table 1: Potential Synthetic Transformations of this compound
Reaction TypeReagentsResulting Functional GroupPotential Application
SaponificationBase (e.g., NaOH, KOH)Carboxylic AcidPrecursor for amide coupling, further derivatization
AmidationAmine (R-NH₂)AmideSynthesis of biologically active amides
ReductionReducing Agent (e.g., LiAlH₄)Primary AlcoholIntermediate for ethers, esters, or halides
TransesterificationAlcohol (R-OH), Acid/Base CatalystNew EsterModification of solubility and reactivity

Applications in Catalysis as Ligands or Organocatalysts

The core structure of cinnoline is a derivative of pyridazine (B1198779), a heterocyclic ring known for its ability to form complexes with various transition metal ions. The two adjacent nitrogen atoms in the cinnoline ring possess lone pairs of electrons, making them potential coordination sites for metal centers. This inherent structural feature suggests that cinnoline derivatives, including this compound, could serve as ligands in coordination chemistry and catalysis. By coordinating to a metal, these ligands can modulate its electronic properties and steric environment, thereby influencing the catalytic activity and selectivity in various chemical transformations.

Despite this potential, the scientific literature does not extensively document the specific application of this compound as either a ligand for metal-based catalysts or as a standalone organocatalyst. The development of cinnoline-based catalytic systems remains an area with potential for future exploration, building on the known coordination chemistry of related N-heterocycles.

Development of Functional Materials and Advanced Optoelectronic Systems

Cinnoline derivatives have attracted considerable attention in materials science due to their intriguing photophysical and electronic properties.

Compounds containing a cinnoline fragment are known to exhibit interesting physical characteristics, including luminescence. For example, certain pyrrolo[1,2-b]cinnolines have been reported to show high relative quantum yields, reaching up to 90%. The extended π-conjugated system of the bicyclic aromatic cinnoline core is responsible for its chromophoric nature, allowing it to absorb and emit light. The specific photophysical properties, such as the wavelengths of absorption and emission and the fluorescence quantum yield, can be tuned by modifying the substituents on the cinnoline ring. The ethyl carboxylate group, being an electron-withdrawing group, can influence the electronic distribution within the molecule and thus its optical properties. This makes cinnoline derivatives promising candidates for the development of novel fluorescent probes and dyes.

The development of organic materials with nonlinear optical (NLO) properties is a significant area of research for applications in photonics and optoelectronics. Aryl-substituted cinnolines have been identified as a class of compounds with the potential for use as NLO materials. The non-centrosymmetric charge distribution and high polarizability required for second-order NLO effects can be achieved in molecules with a donor-π-acceptor (D-π-A) architecture. The cinnoline nucleus can act as an efficient electron-accepting component in such systems. While specific NLO measurements for this compound are not detailed in the available literature, the general properties of the cinnoline family suggest that it could be a valuable building block for the molecular engineering of new NLO chromophores.

Organic Light-Emitting Diodes (OLEDs) are a major technology in modern displays and lighting. The performance of an OLED is highly dependent on the organic materials used in its various layers, such as the emissive layer and charge-transport layers. While fluorescent organic molecules with high quantum yields are essential for efficient light emission, there is no specific information in the reviewed scientific literature on the use of this compound or other cinnoline derivatives as components in OLEDs.

A promising application of the cinnoline scaffold is in the field of chemical sensors. Researchers have successfully synthesized novel poly(arylene ethynylene)s (PAEs) that incorporate a cinnoline core into the polymer backbone. These conjugated polymers function as highly sensitive fluorescent sensors.

The operating principle of these sensors is based on the "molecular wire" concept, where the fluorescence of the entire polymer chain can be quenched by the binding of a single analyte molecule to a recognition site. This phenomenon, known as superquenching, leads to a remarkable amplification of the sensor's response.

Specifically, cinnoline-containing PAEs have demonstrated high sensitivity and selectivity for the detection of Palladium(II) ions (Pd²⁺). The fluorescence of these polymers in a THF solution is efficiently quenched upon the introduction of Pd²⁺, which is attributed to the coordination of the metal ion to the nitrogen atoms of the cinnoline units within the polymer chain. This interaction creates a trap for excitons, leading to non-radiative decay and a decrease in fluorescence intensity.

Table 2: Chemosensing Characteristics of Cinnoline-Containing Polymers
Polymer StructureTarget AnalyteSensing MechanismKey FindingReference
Poly(arylene ethynylene) with cinnoline corePalladium(II) ions (Pd²⁺)Fluorescence QuenchingFluorescence is highly sensitive to quenching by Pd²⁺ ions.

This research highlights the significant potential of incorporating the this compound moiety, or derivatives thereof, into polymer structures to create advanced functional materials for chemosensing applications.

Green Chemistry Approaches to Cinnoline Synthesis

The principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of heterocyclic compounds like cinnolines. Traditional synthetic routes often involve harsh reaction conditions, toxic reagents, and the production of significant waste. In contrast, modern, greener approaches aim for higher efficiency, reduced environmental impact, and greater sustainability.

Several innovative and environmentally benign methods have been developed for the synthesis of the cinnoline ring system and its derivatives. One prominent approach is the use of microwave irradiation as an energy source. researchgate.net Microwave-assisted synthesis can dramatically reduce reaction times, increase product yields, and enhance energy efficiency compared to conventional heating methods. researchgate.net For example, a convenient and efficient synthesis of polyfunctionally substituted cinnolines has been achieved through a multi-component reaction under controlled microwave heating. researchgate.net

Another key strategy in green chemistry is the development of one-pot syntheses and multi-component reactions (MCRs). These methods are highly atom-economical as they combine multiple synthetic steps into a single operation, thereby reducing the need for intermediate purification steps and minimizing solvent usage and waste generation. The synthesis of densely functionalized cinnolines has been successfully accomplished using MCRs. researchgate.net

Q & A

Q. What are the established synthetic routes for Ethyl cinnoline-6-carboxylate, and how do reaction conditions influence yield?

this compound can be synthesized via cyclization reactions involving chlorinated intermediates. For example, chlorophenylacetylene derivatives undergo thermal cyclization at elevated temperatures (~200°C) to form cinnoline cores, with ethyl ester groups introduced via carboxylation or esterification steps . Key factors affecting yield include temperature control, solvent polarity, and catalyst selection (e.g., Et₃N). Optimization should involve systematic variation of these parameters and monitoring via TLC or HPLC.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve molecular geometry, including bond lengths and angles. For accurate refinement, high-resolution data (≤1.0 Å) is recommended to minimize errors in electron density maps .
  • NMR : Employ ¹H/¹³C NMR to confirm substitution patterns, with attention to aromatic proton splitting (e.g., coupling constants for adjacent substituents).
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation pathways, distinguishing between isomeric byproducts .

Q. How should researchers handle stability and storage of this compound in experimental settings?

Store the compound in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the ester group. Conduct accelerated stability studies by exposing samples to varying temperatures (e.g., 25°C, 40°C) and humidity levels (40–80% RH), monitoring degradation via HPLC every 24 hours .

Advanced Research Questions

Q. How can crystallographic data resolve conformational ambiguities in this compound derivatives?

Apply Cremer-Pople puckering coordinates to analyze non-planar ring conformations. For example, calculate puckering amplitudes (e.g., 𝑞₂, 𝑞₃) and phase angles (𝜃) from atomic coordinates to quantify deviations from planarity in the cinnoline ring. Use SHELXL-generated displacement parameters to assess thermal motion effects .

Q. What strategies address contradictory data in reaction mechanisms or spectroscopic assignments?

  • Mechanistic studies : Use isotopic labeling (e.g., ¹⁸O in ester groups) to track bond cleavage/formation pathways via MS or IR.
  • Computational validation : Compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G* level) to resolve ambiguous peak assignments .
  • Meta-analysis : Systematically evaluate literature using FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to identify biases or methodological inconsistencies .

Q. How can degradation pathways of this compound be systematically investigated?

Design forced degradation studies under stress conditions (acid/base, oxidative, UV light). For example:

  • Acidic hydrolysis : Reflux in 1M HCl and monitor ester cleavage via FTIR (loss of C=O stretch at ~1700 cm⁻¹).
  • Photolysis : Expose to UV (254 nm) and track radical intermediates using ESR spectroscopy .

Q. What computational tools are effective for analyzing substituent effects on the cinnoline core?

Perform frontier molecular orbital (FMO) analysis (HOMO-LUMO gaps) to predict reactivity. Use molecular dynamics simulations (e.g., OPLS-AA force field) to model solvent interactions and solubility trends in polar aprotic solvents like DMSO .

Q. How should researchers statistically validate reproducibility in synthetic or analytical data?

Apply ANOVA to batch-to-batch yield variations (𝑛 ≥ 5 replicates) and calculate confidence intervals (95% CI) for purity measurements. For spectroscopic data, use multivariate analysis (e.g., PCA) to cluster similar spectra and identify outliers .

Q. What frameworks guide literature reviews for identifying research gaps in cinnoline chemistry?

Adopt the PICO framework (Population/Problem, Intervention, Comparison, Outcome) to structure queries. For example:

  • Population : this compound derivatives.
  • Intervention : Novel synthetic methods (e.g., microwave-assisted synthesis).
  • Comparison : Yield/efficiency vs. traditional methods.
  • Outcome : Scalability or functional group compatibility .

Q. How can experimental designs control for confounding variables in structure-activity relationship (SAR) studies?

Implement factorial designs to test multiple variables (e.g., substituent position, solvent polarity). Use response surface methodology (RSM) to model interactions between variables and optimize reaction conditions. Include negative controls (e.g., unsubstituted cinnoline) to isolate substituent effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.